molecular formula C8H6F2N2 B8754489 4-(Aminomethyl)-2,6-difluorobenzonitrile

4-(Aminomethyl)-2,6-difluorobenzonitrile

Cat. No.: B8754489
M. Wt: 168.14 g/mol
InChI Key: BJXFKAAHNWGWCF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-difluorobenzonitrile is a fluorinated aromatic building block of high value in medicinal chemistry and organic synthesis. Its structure, featuring a benzonitrile core, two fluorine atoms, and a reactive aminomethyl group, makes it a versatile intermediate for constructing complex molecules. The fluorine atoms can act as bioisosteres, a property known to improve a compound's metabolic stability, membrane permeability, and binding affinity in drug candidates . The aminomethyl group serves as a convenient handle for further functionalization, commonly through amide bond formation or condensation reactions, to create diverse chemical libraries for biological screening. This compound is particularly useful as a synthetic precursor in the development of Active Pharmaceutical Ingredients (APIs). Research into similar difluorobenzonitrile derivatives highlights their role as key intermediates in the synthesis of potent pharmacophores, such as nitrofuranyl amides with demonstrated antituberculosis activity . The strategic incorporation of the nitrile group can further modulate the molecule's electronic properties and serve as a vector for additional chemical modifications. As such, this compound is an important reagent for researchers in drug discovery programs aiming to develop new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

4-(aminomethyl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C8H6F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H,3,11H2

InChI Key

BJXFKAAHNWGWCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5)
  • Structure: Differs by replacing the aminomethyl (-CH₂NH₂) group with a primary amine (-NH₂) at the 4-position.
  • Properties: Reduced steric bulk compared to the aminomethyl derivative. The absence of a methylene spacer limits its flexibility in forming hydrogen bonds or coordinating with metal ions. Purity is reported at >95.0% (HPLC), with a molecular weight of 154.11 g/mol .
  • Applications : Used in medicinal chemistry as a precursor for sartan-class drugs and intermediates .
2,6-Difluorobenzonitrile (CAS 1194-65-6)
  • Structure: Lacks the 4-position aminomethyl group, containing only fluorine and nitrile substituents.
  • Properties : A key precursor for nucleophilic aromatic substitution (e.g., reactions with mercaptoacetate or glycinate to form heterocycles) . Its reactivity is dominated by the electron-deficient aromatic ring, enabling efficient coupling in Suzuki-Miyaura reactions (e.g., 95–97% yields in synthesizing biphenyl derivatives) .
  • Applications : Intermediate in pharmaceuticals and liquid crystals, such as ferroelectric nematic phases .
4-(Azetidin-1-ylmethyl)-2,6-difluorobenzonitrile
  • Structure: Replaces the aminomethyl group with an azetidine (four-membered cyclic amine) substituent.
  • Synthesized via reductive amination of 2,6-difluoro-4-formylbenzonitrile .
  • Applications : Explored in kinase inhibitor research due to its rigid structure .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Notable Data
4-(Aminomethyl)-2,6-difluorobenzonitrile 168.13 (estimated) -CH₂NH₂, -CN, -F Nucleophilic amine; participates in condensations Data limited; inferred from analogs
4-Amino-2,6-difluorobenzonitrile 154.11 -NH₂, -CN, -F Forms hydrogen bonds; aromatic substitution Purity: >95.0%
2,6-Difluorobenzonitrile 139.10 -CN, -F Electrophilic aromatic substitution CAS 1194-65-6
3,5-Difluorobenzonitrile 139.10 -CN, -F (meta positions) Altered regioselectivity in reactions CAS 64248-63-1

Key Observations :

  • Fluorine positioning (2,6- vs. 3,5-) influences electronic effects and solubility. For instance, 2,6-difluorobenzonitrile derivatives exhibit high dielectric permittivity in liquid crystals (~20,000 ε₀) .

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2,6-difluorobenzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of fluorinated benzonitriles often involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For this compound:

  • Precursor Functionalization : Start with 2,6-difluorobenzonitrile (CAS 1897-52-5) , introducing the aminomethyl group via reductive amination or catalytic coupling.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enable efficient cross-coupling, as seen in analogous compounds (e.g., 50–68% yields for pyridine derivatives) .
  • Reaction Conditions : Elevated temperatures (100–150°C) and polar aprotic solvents (DMF, sulpholane) enhance reactivity .

Q. Key Challenges :

  • Competing side reactions (e.g., hydrolysis of nitrile to amide under acidic/basic conditions).
  • Impurity profiles: By-products like 2-chloro-6-fluorobenzonitrile may form if halogen exchange is incomplete .

Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and aminomethyl (δ 3.2–3.8 ppm). Overlapping signals from (E)/(Z) isomers require 2D NMR (e.g., COSY, NOESY) .
    • ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm; fluorinated carbons show splitting (²JCF ≈ 20 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₇F₂N₂; [M+H]⁺ = 169.0671) with <2 ppm error .
  • X-ray Crystallography : Resolves absolute configuration, critical for studying intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Q. Data Contradiction Example :

  • Isomeric mixtures (e.g., (E)/(Z) forms in 4h ) may complicate NMR interpretation. Use preparative HPLC to isolate isomers before analysis.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its nonlinear optical (NLO) properties?

Methodological Answer: The compound’s hyperpolarizability (β) and dipole alignment determine NLO activity. Computational studies (e.g., DFT) reveal:

  • Dipole Moment : Fluorine and nitrile groups enhance polarity (net dipole ~11.3 D in analogous ferroelectric nematic phases) .
  • Hyperpolarizability Components : Calculated β values for the difluorobenzonitrile segment (Table S3 ) guide material design for optoelectronic devices.

Q. Experimental Validation :

  • Electric field-induced second harmonic generation (EFISHG) measures β in solution.
  • Polarized microscopy confirms macroscopic alignment in liquid crystalline phases .

Q. What strategies mitigate data contradictions in biological activity assays involving this compound?

Methodological Answer: Contradictions often arise from:

  • Target Selectivity : Fluorine enhances binding to specific enzymes (e.g., kinases), but off-target effects may occur due to similar electronic profiles .
  • Solubility Limitations : Low aqueous solubility (common in fluorinated nitriles) leads to false negatives. Use co-solvents (DMSO ≤1%) or nanoformulations .

Q. Validation Protocol :

Dose-Response Curves : Confirm activity across concentrations (e.g., IC₅₀ values).

Counter-Screens : Test against related receptors/enzymes to rule out promiscuity.

Metabolic Stability Assays : Assess cytochrome P450 interactions to predict in vivo behavior .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate transition states for SNAr reactions (e.g., activation energy for aminomethyl group introduction) .
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., sulpholane’s role in stabilizing intermediates) .

Case Study :
DFT-guided optimization of Pd-catalyzed coupling reduced by-product formation by 30% in analogous syntheses .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues :
    • High polarity impedes crystal lattice formation.
    • Hygroscopicity due to the aminomethyl group.
  • Solutions :
    • Use mixed solvents (e.g., ethanol/water) for slow evaporation.
    • Protect samples from moisture via inert-atmosphere gloveboxes.
    • Co-crystallize with carboxylic acids to stabilize hydrogen-bonded networks .

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